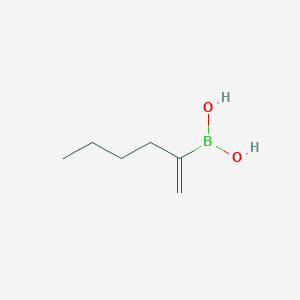

Hex-1-en-2-ylboronic acid

描述

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds have become indispensable tools in the field of modern synthetic chemistry. numberanalytics.comthieme.de Their importance stems from their versatile reactivity and the ability of the carbon-boron bond to undergo a wide array of chemical transformations. thieme.de This versatility allows for the formation of crucial carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules. nih.gov

One of the most notable applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. numberanalytics.comnih.gov These reactions are prized for their mild reaction conditions, tolerance of a wide variety of functional groups, and high stereoselectivity and regioselectivity. nobelprize.orgnih.gov Beyond cross-coupling, organoboron compounds are key intermediates in hydroboration and carboboration reactions. nih.gov Their utility extends to their use as catalysts for processes like enantioselective reactions and amide bond formation. nih.govucl.ac.uk The stability, low toxicity, and environmental friendliness of many organoboron reagents further enhance their appeal in synthetic applications. thieme.denobelprize.org The impact of organoboron chemistry is evident in its application to the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comthieme.de

Academic Context of Alkenylboronic Acids

Within the broader class of organoboron compounds, alkenylboronic acids, also known as vinylic boronic acids, represent a significant area of academic and research interest. These compounds feature a boron atom directly attached to a carbon-carbon double bond. This structural feature makes them valuable building blocks in organic synthesis, particularly for the creation of stereodefined alkenes and complex molecular architectures.

A primary application of alkenylboronic acids is their role as coupling partners in the Suzuki-Miyaura reaction, enabling the formation of conjugated dienes, styrenes, and other vinyl-substituted compounds. nobelprize.orgnih.gov The reaction with vinylic halides proceeds stereoselectively, retaining the configuration of the double bonds in both the boronic acid and the halide. nih.govwikipedia.org This level of control is highly sought after in the synthesis of complex molecules.

Furthermore, research has explored the use of alkenylboronic acids in other significant transformations, including:

Palladium-catalyzed 1,2-addition to aldehydes, providing access to allylic alcohols. organic-chemistry.org

Radical polymerization, where they can act as monomers to create new polymers. researchgate.net

Chan-Lam coupling reactions to form alkenyl aryl sulfilimines. researcher.life

Carboxylation reactions using carbon dioxide. researcher.life

The development of new synthetic methods for preparing functionalized (E)-1-alkenylboronic acids continues to be an active area of research. tandfonline.com The biological activities of some alkenylboronic acids, such as their potential as neuroprotective agents, have also been investigated, further broadening their academic importance. researchgate.net

Scope of Hex-1-en-2-ylboronic Acid in Contemporary Research

This compound is a specific vinylic boronic acid that has found application in contemporary organic synthesis research. Its structure, featuring a boronic acid group on the second carbon of a hexene chain, makes it a useful reagent in various synthetic transformations.

One documented application of a related compound, trans-1-hexen-1-ylboronic acid, is in stereoselective reductive coupling reactions with N-tosylhydrazones. uniovi.es This particular reaction was used to synthesize (R*,E)-2-(hex-1-en-1-yl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one. uniovi.es Another related compound, (E)-hex-2-en-1-yl boronic acid, has been utilized in the one-pot synthesis of 6-propyl-1-tosyl-1H-indole. rsc.org

While specific research focusing solely on this compound is not as extensively documented as for some other boronic acids, its structural motif fits within the class of alkenylboronic acids that are actively being explored for new synthetic methodologies. The principles governing the reactivity of vinylic boronic acids suggest its potential utility in Suzuki-Miyaura couplings, additions to carbonyls, and other palladium-catalyzed transformations.

Below is a table summarizing the key properties of a closely related isomer, hex-5-en-1-ylboronic acid, to provide some context for the general characteristics of this class of compounds.

| Property | Value |

| Common Name | hex-5-enylboronic acid |

| CAS Number | 1072952-16-9 |

| Molecular Formula | C6H13BO2 |

| Molecular Weight | 127.97700 |

| Storage Condition | 2-8°C |

This data is for hex-5-en-1-ylboronic acid and is provided for illustrative purposes. chemsrc.com

属性

分子式 |

C6H13BO2 |

|---|---|

分子量 |

127.98 g/mol |

IUPAC 名称 |

hex-1-en-2-ylboronic acid |

InChI |

InChI=1S/C6H13BO2/c1-3-4-5-6(2)7(8)9/h8-9H,2-5H2,1H3 |

InChI 键 |

OMGHGJZFBJRPGW-UHFFFAOYSA-N |

规范 SMILES |

B(C(=C)CCCC)(O)O |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of Hex 1 En 2 Ylboronic Acid

Fundamental Reactivity Patterns of Alkenylboronic Acids

Alkenylboronic acids, including hex-1-en-2-ylboronic acid, exhibit a dual nature in their reactivity. The vacant p-orbital on the sp²-hybridized boron atom imparts Lewis acidity and renders the adjacent double bond electron-deficient. rsc.org This allows alkenylboron reagents to act as electrophiles. rsc.org Conversely, when a nucleophile or Lewis base coordinates to the boron center, the resulting complex becomes electron-rich, enabling the alkenyl group to function as a nucleophile. rsc.org

This ambiphilic character makes them valuable partners in numerous reactions:

Cross-Coupling Reactions: They are most famously used as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org

Conjugate Additions: Alkenylboronic acids can participate in conjugate addition reactions to α,β-unsaturated compounds, a transformation that can be promoted by reagents like cyanuric fluoride. rsc.org

Additions to Unsaturated Bonds: They can add across various unsaturated bonds, including those in heterobicyclic alkenes, often with high stereoselectivity. rsc.org

However, a notable characteristic of alkenylboronic acids is their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. This pathway can be a competing side reaction under acidic or even neutral conditions.

Role of Boron 'Ate' Complexes in Reaction Pathways

A central feature of the reactivity of this compound and its congeners is the formation of tetracoordinate boron "ate" complexes. thieme-connect.de These intermediates are key to many of their most important transformations, fundamentally altering the electronic character and reactivity of the organic moiety attached to the boron. rsc.org

Formation and Activation of Boron 'Ate' Complexes

A boron "ate" complex is formed when a Lewis base or a nucleophile adds to the vacant p-orbital of the trivalent boronic acid or its ester derivatives. thieme-connect.de This transforms the boron center from a neutral, trigonal planar geometry to a negatively charged, tetrahedral state. thieme-connect.de Common nucleophiles used for this purpose include organolithium reagents (RLi) and Grignard reagents (RMgX).

The formation of the "ate" complex is a critical activation step. Boronic esters on their own are generally stable and unreactive towards electrophiles. bris.ac.uk However, the resulting boronate complex is significantly more nucleophilic and reactive. bris.ac.uk Subsequent reaction pathways can be triggered by various activating agents, which dictate the ultimate transformation of the complex.

| Method of Formation | Activating Agent | Typical Outcome |

| Addition of an organolithium (R-Li) or Grignard (R-MgX) reagent | Electrophile (e.g., I₂, NBS) | Substitution of the C-B bond with inversion of stereochemistry. bris.ac.uk |

| Addition of a nucleophile with an α-leaving group | Lewis Acid (e.g., ZnCl₂) | 1,2-migration of an organic group from boron to the α-carbon. thieme-connect.denih.gov |

| Coordination with a Lewis Base (e.g., DMAP) | Photocatalyst (Visible Light) | Single-electron transfer to generate a radical species. nih.gov |

Organic Group Migration Events (e.g., Boron-to-Boron, 1,2-Boron Shift)

Once a boron "ate" complex is formed, it can undergo stereospecific rearrangements known as 1,2-metalate shifts or 1,2-migrations. thieme-connect.deresearchgate.net In this process, one of the organic groups attached to the negatively charged boron atom migrates to an adjacent, electrophilic carbon center. thieme-connect.de This reaction is fundamental in boron chemistry for constructing complex molecular architectures with precise stereocontrol, as the migration typically occurs with inversion of configuration at the carbon atom receiving the migrating group. thieme-connect.de

These migrations can be initiated through several pathways:

Ionic Pathways: In classic examples like the Matteson reaction, the "ate" complex is formed from an α-halo boronic ester. A Lewis acid can then activate the complex to induce the 1,2-migration with concurrent displacement of the halide leaving group. nih.gov

Radical Pathways: More recently, radical-polar crossover approaches have been developed. nih.gov In the context of an alkenylboron "ate" complex, the addition of an external radical to the β-position of the double bond can generate a radical anion. nih.gov This intermediate can then be oxidized via electron transfer, triggering the 1,2-migration of a group from the boron to the α-carbon. nih.gov This radical-induced 1,2-boron shift allows for the functionalization of the more sterically hindered position of a molecule, a result that is often counter-intuitive to traditional ionic pathways. nih.govorganic-chemistry.org

Radical Generation from Alkenylboronic Acids

Beyond two-electron ionic pathways, alkenylboronic acids are versatile precursors for the generation of carbon-centered radicals under mild conditions. This reactivity has been unlocked primarily through the advent of photoredox catalysis.

Single-Electron Transfer (SET) Induced Deboronative Radical Processes

Boronic acids generally have high oxidation potentials, which historically limited their use as radical precursors. swinburne.edu.aukuleuven.be However, strategies have been developed to form redox-active borate (B1201080) complexes that can readily undergo single-electron transfer (SET). researchgate.net Upon activation (discussed in 3.3.2), the resulting boronate complex can be oxidized by an excited-state photocatalyst. This SET event leads to the fragmentation of the C–B bond, releasing a neutral carbon-centered radical and the corresponding boron-containing byproduct. nih.gov

This deboronative radical generation can also be part of an electron-catalyzed process. For instance, after a radical adds to a vinyl boron "ate" complex, the resulting radical anion can undergo an outer-sphere electron transfer to an acceptor, which regenerates the initial radical, thus sustaining a chain reaction. nih.gov

Influence of Lewis Base and Solvent Activation on Radical Pathways

The efficient generation of radicals from boronic acids via SET is highly dependent on activation by external agents, such as Lewis bases and specific solvents. These activators interact with the boronic acid to form a complex with a lower oxidation potential, making it susceptible to oxidation by a photocatalyst. nih.govswinburne.edu.au

Influence of Activating Agents on Radical Generation

| Activating Agent | Mechanism of Action | Effect |

|---|---|---|

| Lewis Bases (e.g., quinuclidin-3-ol, DMAP) | Forms a redox-active complex with the boronic acid (or its trimeric boroxine (B1236090) form). nih.gov | Enables the use of a dual catalytic system where the Lewis base activates the boron species for SET oxidation by a photoredox catalyst. nih.gov |

| Amide Solvents (e.g., DMA, NMP) | Participates in hydrogen-bonding interactions with the boronic acid. swinburne.edu.auchemrxiv.org | Modulates and lowers the oxidation potential of the boronic acid, facilitating radical generation without the need for stoichiometric activators. swinburne.edu.aukuleuven.bechemrxiv.org |

| Halogen Radicals | A bromine radical, generated from a nickel complex, can interact with the empty p-orbital of the boron atom. nih.gov | Proposes a halogen radical transfer (XRT) mechanism for boronic acid activation, bypassing the need for traditional Lewis base or solvent activation. nih.gov |

This activation is crucial; without it, the high oxidation potential of the boronic acid prevents efficient SET with common photocatalysts. swinburne.edu.au The ability of amide solvents like N,N-dimethylacetamide (DMA) to modulate the oxidation potential through hydrogen bonding has been a significant advance, providing a simple and robust method for generating alkyl radicals from the corresponding boronic acids. swinburne.edu.aukuleuven.beresearchgate.net

Radical Chain Propagation Mechanisms (e.g., Giese Reaction)

This compound, as a substituted alkenylboronic acid, can participate in radical chain reactions. The Giese reaction serves as a classic example of a radical conjugate addition, and its principles can be extended to understand the reactivity of vinyl boronates. nih.gov A typical Giese reaction involves the generation of a radical, its addition to an electron-deficient π-bond, and subsequent trapping of the resulting radical intermediate to form a new σ-bond. nih.gov

The mechanism proceeds through a chain propagation cycle:

Initiation: A radical initiator, often triggered by heat or light (e.g., AIBN), generates an initial radical species. libretexts.org

Propagation Step 1: This initiator radical abstracts a hydrogen atom from a donor like tributyltin hydride (Bu₃SnH) to form a tributyltin radical (Bu₃Sn•). libretexts.org

Propagation Step 2: The tributyltin radical reacts with an alkyl halide (R-X) to generate an alkyl radical (R•) and tributyltin halide. libretexts.org

Addition: The nucleophilic alkyl radical (R•) adds to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. In the context of this compound, the double bond could potentially act as the radical acceptor, particularly if activated. This addition creates a new, more stable α-boryl radical intermediate. researchgate.net

Propagation Step 3: This new radical intermediate abstracts a hydrogen atom from Bu₃SnH to form the final product and regenerate the Bu₃Sn• radical, which continues the chain. libretexts.org

Modern variations of the Giese reaction often employ photoredox catalysis to initiate the radical chain under milder conditions. nih.govnih.gov These reactions can involve both catalytic and chain propagation pathways. nih.gov While experiments on some boron-containing compounds have shown that radical chain mechanisms with long propagation lengths can be ruled out, the possibility of short propagation chains remains.

Concerted and Stepwise Mechanisms in Bond Formation

The transformation of this compound involves a variety of mechanistic pathways, ranging from stepwise sequences common in transition-metal catalysis to concerted pericyclic reactions and rearrangements.

This three-step sequence is the cornerstone of many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for which vinylboronic acids like this compound are excellent substrates.

The catalytic cycle proceeds as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (R¹-X), inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a Pd(II) species.

Transmetalation: The boronic acid (R²-B(OH)₂), in this case, this compound, is activated by a base to form a boronate complex ([R²-B(OH)₃]⁻). This boronate then transfers its vinyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. This is the key step where the boron-carbon bond is exchanged for a palladium-carbon bond.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming a new carbon-carbon bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This sequence allows for the efficient and selective formation of C(sp²)–C(sp²) bonds, making it a fundamental tool in modern organic synthesis.

1,2-elimination reactions, commonly known as β-eliminations, result in the formation of a π-bond by the removal of two substituents from adjacent atoms. These reactions are typically categorized as E1 or E2 mechanisms. youtube.comyoutube.com

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a β-carbon at the same time the leaving group departs from the α-carbon. libretexts.org The reaction requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. youtube.com

E1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. libretexts.org In a subsequent fast step, a weak base removes a β-proton, leading to the formation of the double bond. youtube.com E1 reactions are prone to carbocation rearrangements. youtube.com

For a derivative of this compound, such as one containing a leaving group on the alkyl chain, these elimination pathways could be induced to form additional unsaturation within the molecule. The choice between E1 and E2 would depend on factors like the strength of the base, the nature of the substrate (primary, secondary, tertiary), and the solvent. youtube.com

A 1,3-borotropic shift is a type of pericyclic rearrangement where a boron group migrates from one position to another within a three-atom system. While these shifts are known to be exceedingly slow in simple allylic boronic acid pinacol (B44631) esters, the reaction can be facilitated by structural features that provide a thermodynamic driving force, such as the potential for aromatization. nih.govacs.org

The mechanism involves the migration of the boron moiety in a suprafacial manner. acs.org Research on related systems has shown that a 1,2-metalate rearrangement followed by a Lewis-acid-catalyzed 1,3-borotropic shift can lead to the formation of ortho-substituted benzylic boronic esters from alkenyl boronic esters. nih.govuniversityofgalway.ie This process demonstrates that under the right conditions, the boron group can undergo a formal insertion into a C–H bond via a rearrangement pathway. nih.gov

The ene reaction is a pericyclic reaction involving an "ene" (an alkene with an allylic hydrogen), an "enophile" (a component with a multiple bond), and the transfer of the allylic hydrogen. A hetero-ene reaction involves an enophile with a heteroatom. A "Bora-Aza-Ene" reaction would involve a vinyl boronate as the ene component and an imine as the aza-enophile.

Studies on the reactivity of vinyl boronates in hetero-ene reactions have shown that they can engage with enophiles like glyoxylate (B1226380) derivatives. acs.orgacs.org The boronate group can influence the reactivity of the ene component. However, a significant competing pathway is the direct nucleophilic addition of the vinyl boronate to the enophile, a transformation that sometimes requires transition metal catalysis but can also be mediated by Lewis acids. acs.orgacs.org The desired hetero-ene pathway could potentially be promoted by using vinyl boronates with activated allylic positions. acs.org

Stereochemical Control and Mechanistic Rationale

Achieving stereochemical control in reactions involving this compound is critical for synthesizing chiral molecules. Control can be achieved through several strategies, including substrate control, auxiliary control, or reagent control. youtube.comyoutube.com

A powerful example of reagent-controlled stereochemistry is the asymmetric homologation of alkenylboronic acids using diazomethanes in the presence of a chiral catalyst. Research has demonstrated the synthesis of chiral α-trifluoromethyl allylboronic acids using BINOL as an organocatalyst. acs.org

The proposed mechanism involves the reaction of an alkenylboroxine (formed from the boronic acid) with trifluoromethyldiazomethane. The chiral BINOL catalyst coordinates to the boron, creating a chiral environment that directs the subsequent 1,2-borotropic migration of the alkenyl group. This migration occurs with a high degree of chirality transfer, leading to the formation of an enantioenriched allylboronic acid. acs.org

The table below summarizes representative results for the synthesis of chiral α-CF₃ allylboronic acids from various alkenylboronic acids, illustrating the high levels of enantioselectivity achievable with this method.

| Entry | Alkenylboronic Acid (R group) | Yield of Product (%) | Enantiomeric Excess (ee %) |

| 1 | n-Butyl (from Hex-1-enylboronic acid) | 71 | 94 |

| 2 | Cyclohexyl | 72 | 96 |

| 3 | Phenyl | 54 | 93 |

| 4 | 4-Methoxyphenyl | 26 | 89 |

Data adapted from studies on asymmetric homologation of alkenylboronic acids. acs.org

This approach highlights how the mechanistic pathway (in this case, a catalyzed borotropic rearrangement) can be manipulated with chiral reagents to dictate the stereochemical outcome of the final product. The steric and electronic properties of the catalyst and substrate play a crucial role in establishing the facial selectivity of the reaction. nih.gov

Chiral Auxiliaries and Catalysts (e.g., BINOL-type organocatalysts)

The asymmetric transformation of this compound often necessitates the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. Among the most effective and widely studied catalysts for such purposes are those derived from 1,1'-bi-2-naphthol (B31242) (BINOL). nih.gov BINOL-derived catalysts, particularly BINOL-derived phosphoric acids, have demonstrated remarkable efficacy in catalyzing asymmetric reactions involving boronic acids. nih.gov

The mechanism of catalysis by BINOL-derived phosphoric acids in reactions involving alkenylboronic acids, such as the allylboration of aldehydes, proceeds through a well-defined transition state. nih.gov In this transition state, a hydrogen-bonding interaction occurs between the hydroxyl group of the catalyst and the pseudoaxial oxygen of the cyclic boronate, which is formed in situ from this compound. nih.gov Simultaneously, a stabilizing interaction is established between the phosphoryl oxygen of the catalyst and the formyl hydrogen of the aldehyde. nih.gov These dual interactions are crucial for lowering the energy of the transition structure and imparting a high degree of rigidity, which is essential for achieving high enantioselectivity. nih.gov

Computational studies, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid calculations, have been instrumental in elucidating these mechanistic pathways. nih.gov These studies have shown that the steric environment created by the substituents at the 3,3' positions of the binaphthyl rings of the BINOL catalyst is a key determinant of stereochemical outcomes. cam.ac.uk The interplay of both proximal and remote steric effects governs the facial selectivity of the reaction. cam.ac.uk

A general model for selecting the optimal BINOL-derived phosphoric acid catalyst suggests that the size and nature of the substituents at the 3,3' positions are critical. cam.ac.uk While bulky substituents are generally important for high stereoinduction, excessively large groups can lead to diminished reactivity or even a reversal of enantioselectivity. cam.ac.uk

The proposed catalytic cycle for a BINOL-aluminum-catalyzed asymmetric hydroboration, which can be extrapolated to reactions involving this compound, involves the diastereoselective assembly of the catalyst with the substrate to form a hexacoordinated aluminum alkoxide. d-nb.info This species is considered the catalytically relevant intermediate that promotes the stereo-determining step. d-nb.info

Below is an illustrative table summarizing the effect of different BINOL-derived catalysts on a hypothetical asymmetric reaction of this compound, based on established principles.

| Catalyst | 3,3' Substituent | Proposed Dominant Interaction | Expected Enantiomeric Excess (ee) |

| (R)-BINOL Phosphoric Acid | H | Hydrogen Bonding and π-π Stacking | Moderate |

| (R)-TRIP | 2,4,6-triisopropylphenyl | Steric Shielding and Hydrogen Bonding | High |

| (R)-STRIP | 2,4,6-tris(triisopropylsilyl)phenyl | Enhanced Steric Shielding | Very High |

This table is illustrative and based on general principles of BINOL catalysis, not on specific experimental data for this compound.

Influence of Substituents on Transition State Geometries

The geometry of the transition state in reactions of this compound is highly sensitive to the electronic and steric nature of substituents on both the boronic acid and the reacting partner. Substituent effects can significantly alter the relative stabilities of different isomeric forms and the energy barriers for their interconversion. researchgate.net

For instance, in related systems, the introduction of electron-donating or electron-withdrawing groups can influence the electron density at the boron center and the double bond, thereby affecting the rate and selectivity of the reaction. rug.nl Electron-donating substituents on the hexenyl chain would be expected to increase the nucleophilicity of the double bond, potentially accelerating reactions with electrophiles. Conversely, electron-withdrawing groups would decrease the nucleophilicity.

The stability of the transition state is also governed by stereoelectronic effects. The alignment of orbitals in the transition state is critical for optimal reactivity, and substituents can enforce or disrupt this alignment. For example, the presence of a bulky substituent on the alkyl chain of this compound could favor a transition state geometry that minimizes steric repulsion, leading to a specific stereochemical outcome.

Computational studies on related organoboron compounds have shown that even subtle changes in substituent patterns can lead to significant differences in activation enthalpies for various reaction pathways. researchgate.net These studies allow for the prediction of how substituents will influence the relative energies of transition states and, consequently, the product distribution. researchgate.net

The following table provides a hypothetical analysis of the influence of substituents on the transition state of a reaction involving this compound.

| Substituent on Hexenyl Chain | Electronic Effect | Steric Effect | Predicted Influence on Transition State |

| Methyl (at C4) | Weakly Electron-Donating | Moderate | May favor a more compact transition state |

| Phenyl (at C4) | Electron-Withdrawing (Inductive), Conjugating | High | May stabilize the transition state through conjugation and enforce a specific orientation |

| Trifluoromethyl (at C4) | Strongly Electron-Withdrawing | Moderate | May destabilize a charge-buildup in the transition state on the hexenyl moiety |

This table is a theoretical representation based on general principles of physical organic chemistry and is not derived from specific experimental data for this compound.

Advanced Applications of Hex 1 En 2 Ylboronic Acid in C C and C X Bond Formation

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the activation and coupling of various organic substrates. Hex-1-en-2-ylboronic acid serves as a key nucleophilic partner in several such transformations, enabling the introduction of the hex-1-en-2-yl moiety onto a diverse range of molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. jyu.fi This palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates is a widely used method for synthesizing unsymmetrical biaryls and other coupled products. beilstein-journals.org

Palladium catalysts are highly effective in promoting the cross-coupling of this compound with various electrophilic partners, including aryl halides and triflates. jyu.fibeilstein-journals.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. nih.gov The use of sterically bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of these reactions, even allowing some to proceed at room temperature. nih.gov

The choice of base and solvent system is crucial for optimal results. For instance, coupling reactions with aryl triflates conjugated to a carbonyl group may proceed efficiently with potassium carbonate in dioxane, while unconjugated triflates or bromides might require a different base like potassium phosphate (B84403) in an alternative solvent. jyu.fi

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| This compound | Aryl Halide (e.g., bromide, chloride) | Pd(0) complex with phosphine ligand | Arylated alkene |

| This compound | Aryl Triflate | Pd(0) complex with phosphine ligand | Arylated alkene |

Recent advancements have introduced nickel-catalyzed dual photoredox systems as a complementary approach to traditional palladium catalysis. nih.gov These methods operate under mild conditions and can offer different selectivity. nih.govnih.gov In this dual catalytic cycle, a photosensitizer absorbs visible light and engages in a single-electron transfer (SET) process to generate radical intermediates. nih.gov These radicals are then intercepted by a nickel catalyst, which facilitates the cross-coupling event. nih.gov This strategy has been successfully applied to the cross-coupling of 1,2-bis-boronic esters with aryl halides, demonstrating high regioselectivity. nih.gov While not explicitly detailed for this compound itself, the principles of this methodology suggest its potential applicability for forming C(sp³)-hybridized centers under mild conditions. nih.gov

A significant advantage of the Suzuki-Miyaura reaction is its tolerance for a wide array of functional groups, which allows for the synthesis of complex, functionalized molecules. jyu.finih.gov This is particularly valuable in the synthesis of vinylated analogues of biologically active compounds and natural products. The reaction conditions are generally mild, preserving the integrity of sensitive functional groups present in either the boronic acid or the coupling partner. nih.gov The development of highly active catalyst systems has expanded the substrate scope to include a broad range of heteroaryl halides, enabling the direct installation of heterocyclic motifs. nih.govnih.gov

Chan-Lam-Evans Cross-Coupling

The Chan-Lam-Evans (CLE) coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, utilizing copper catalysts to couple boronic acids with N-H or O-H containing compounds. organic-chemistry.orgnih.gov This reaction is often conducted in the presence of air, with atmospheric oxygen serving as the oxidant. organic-chemistry.org

This compound can participate in copper-promoted N-vinylation and O-vinylation reactions with a variety of substrates, including amines, amides, and phenols. organic-chemistry.org The mechanism is thought to involve the formation of a copper(II)-substrate complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-N or C-O bond. organic-chemistry.org The reaction's utility has been demonstrated in the synthesis of N-arylimidazoles and other heterocyclic structures. nih.gov The use of ligands can sometimes enhance the reaction's efficiency and substrate scope. nih.gov

Table 2: Chan-Lam-Evans Coupling of this compound

| Boronic Acid | Heteroatom Source (Nu-H) | Catalyst | Bond Formed | Product Type |

|---|---|---|---|---|

| This compound | Amine (R-NH2) | Copper(II) salt | C-N | N-Vinyl amine derivative |

| This compound | Phenol (Ar-OH) | Copper(II) salt | C-O | O-Vinyl ether derivative |

Scope with Diverse Nitrogen and Oxygen Nucleophiles

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound serves as an effective coupling partner for a variety of nitrogen and oxygen nucleophiles, primarily through copper-catalyzed Chan-Lam coupling reactions. researchgate.netalfa-chemistry.comthieme-connect.com This methodology provides a milder alternative to other cross-coupling techniques, such as the Buchwald-Hartwig reaction, and is often tolerant of air and moisture. alfa-chemistry.comthieme-connect.com

The scope of nitrogen nucleophiles includes primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles like imidazoles. acs.orgjyu.fi The reaction involves the coupling of the alkenylboronic acid with a substrate containing an N-H bond, typically in the presence of a copper catalyst such as copper(II) acetate, an amine base, and often an oxidant like oxygen from the air. alfa-chemistry.comjyu.fi Similarly, C-O bond formation is readily achieved with oxygen nucleophiles such as phenols and alcohols. thieme-connect.com The Chan-Lam reaction's versatility allows for the synthesis of a wide range of alkenylated products under relatively mild conditions. thieme-connect.comthieme-connect.com

The general scheme for these coupling reactions is illustrated below:

Table 1: Examples of Chan-Lam Coupling with Alkenylboronic Acids Data is illustrative and based on general findings for alkenylboronic acids.

| Nucleophile Type | Example Nucleophile | Product Type | Catalyst System (Typical) |

|---|---|---|---|

| Nitrogen | Aniline | N-Alkenylaniline | Cu(OAc)₂, Base |

| Nitrogen | Imidazole | N-Alkenylimidazole | Cu(OAc)₂, Base |

| Nitrogen | Secondary Amine | Tertiary Allylamine | Cu(OAc)₂, Base |

| Oxygen | Phenol | Alkenyl Phenyl Ether | Cu(OAc)₂, Base |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and complexity-generating power. acs.org this compound is a key substrate in several powerful MCRs.

The Petasis Boron-Mannich (PBM) reaction is a prominent MCR that synthesizes substituted amines, such as allylamines, from the condensation of an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid. wikipedia.org When an alkenylboronic acid like this compound is used, the reaction provides a direct route to allylic amines. acs.orgtuni.fi First reported by Nicos Petasis in 1993, this reaction is prized for its operational simplicity, use of readily available starting materials, and tolerance of a wide range of functional groups. acs.orgwikipedia.orgchemrxiv.org

The reaction is believed to proceed through the condensation of the amine and aldehyde to form an iminium ion. The boronic acid then reacts with the hydroxyl group of the intermediate adduct (formed from the aldehyde and amine) or a carbonyl hydrate, creating a reactive boronate species. This is followed by the irreversible, intramolecular transfer of the alkenyl group from the boron atom to the electrophilic iminium carbon, yielding the final amine product. organic-chemistry.org This irreversibility provides a significant advantage over the classic Mannich reaction, often leading to higher yields and a broader substrate scope. organic-chemistry.org The reaction can accommodate primary and secondary amines, as well as a variety of aldehydes, including paraformaldehyde and glyoxylic acid, the latter providing direct access to unnatural α-amino acids. acs.orgorganic-chemistry.org

Table 2: Representative Petasis Boron-Mannich Reaction Illustrative transformation using this compound.

| Amine Component | Carbonyl Component | Boronic Acid | Product |

|---|---|---|---|

| Benzylamine | Formaldehyde | This compound | N-Benzyl-N-(hex-1-en-2-ylmethyl)amine |

| Dibenzylamine | Glyoxylic Acid | This compound | 2-(Dibenzylamino)-oct-3-enoic acid |

The fundamental reactivity of this compound in the Petasis reaction serves as a foundation for designing novel and more complex MCRs. thieme-connect.com By strategically combining the PBM reaction with other transformations in a one-pot sequence, chemists can rapidly construct intricate molecular scaffolds. scholaris.ca For instance, a four-component reaction has been developed that combines a Petasis reaction with a subsequent decarboxylative coupling step, allowing for the synthesis of diverse allyl amines without the need for transition-metal catalysts. acs.org

Another strategy involves merging multiple catalytic cycles. A one-pot, multicatalyst reaction has been developed using vinyl pyrazine, which combines a Hayashi-Miyaura reaction, a base-mediated SₙAr reaction, and a Suzuki coupling under a single set of conditions. scholaris.ca This highlights the potential for using orthogonally reacting boron reagents to achieve high selectivity. scholaris.ca These advanced MCRs demonstrate how the predictable reactivity of alkenylboronic acids can be leveraged to enhance synthetic efficiency and access novel chemical space. thieme-connect.com

Radical-Mediated Transformations

The involvement of organoboron compounds in radical chemistry has expanded their synthetic utility significantly. This compound and its ester derivatives can participate in various radical-mediated transformations, enabling the formation of complex cyclic and acyclic structures.

Hex-1-en-2-ylboronic esters are excellent substrates in Atom Transfer Radical Annulation (ATRAn) reactions, particularly in [3+2] cycloadditions. renaudgroup.chresearchgate.net In these transformations, the alkenylboronate acts as a two-carbon (C2) synthon that traps a radical generated from a three-carbon (C3) precursor, such as a homoallylic iodide. renaudgroup.chuniovi.es This process provides a powerful and direct method for constructing polysubstituted, borylated five-membered rings (cyclopentanes). renaudgroup.chresearchgate.netresearchgate.net

The reaction is typically initiated by a radical initiator, which abstracts an atom (e.g., iodine) from the precursor to generate a carbon-centered radical. This radical then adds to the double bond of the alkenylboronic ester, followed by a 5-endo-trig cyclization to form the cyclopentyl ring. The resulting borylated cyclopentanes are versatile synthetic intermediates, as the boronic ester functionality can be readily transformed into a wide range of other functional groups (e.g., alcohols, halides) through well-established procedures. renaudgroup.chuniovi.es This approach has also been extended to gold-catalyzed [3+2] cycloadditions with vinyldiazo compounds, further broadening the synthetic utility. uniovi.es

Table 3: [3+2] Annulation with Alkenylboronic Esters Generalized reaction scheme.

| Radical Precursor (3-atom component) | Alkenylboronic Ester (2-atom component) | Product | Key Features |

|---|---|---|---|

| Homoallylic Iodide | Hex-1-en-2-yl boronic acid pinacol (B44631) ester | Polysubstituted borylated cyclopentane | High stereoselectivity; versatile boronate handle for further derivatization. renaudgroup.chresearchgate.net |

In deboronative radical additions, a radical adds to the alkenylboronic acid, which is then followed by a process that involves the cleavage of the C-B bond. Photoredox catalysis has enabled deboronative radical processes for the synthesis of complex structures like cyclobutanes. vulcanchem.comresearchgate.net In one such strategy, an easily oxidizable arylboronate complex undergoes single-electron transfer (SET) to generate a radical. researchgate.net This radical then adds to an electron-deficient alkene, initiating a cascade that results in the formation of a new C-C bond and subsequent cyclization. researchgate.net While this specific example focuses on alkylboronic esters, the principle extends to alkenyl systems.

Another key transformation is the radical-mediated 1,2-migration of boronate complexes. In these reactions, a carbon-centered radical adds to the double bond of an alkenyl boronate complex. acs.org This is followed by an intramolecular hydrogen atom transfer (HAT) and a subsequent 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon, resulting in a homologated, difunctionalized alkylboronic ester. nih.gov These radical-mediated processes showcase the unique ability of the boronate group to participate in and direct complex reaction cascades, significantly expanding the synthetic toolbox. acs.orgnih.gov

Stereoselective Reductive Couplings with Diazo Compounds and Sulfonylhydrazones

The reductive coupling of organoboron compounds with diazo compounds or their precursors, such as N-sulfonylhydrazones, represents a powerful, metal-free method for C-C bond formation. Research into the stereoselective coupling between cyclic N-tosylhydrazones and alkenylboronic acids has demonstrated the potential for these transformations to proceed without a metal catalyst, a significant advantage in synthetic chemistry. uniovi.es

In these reactions, the N-tosylhydrazone is converted in situ into a diazo compound, which then couples with the boronic acid. A key step in achieving stereoselectivity involves a 1,3-borotropic rearrangement. uniovi.es While general methodologies have been developed for alkenylboronic acids, specific studies detailing the stereoselective reductive coupling of this compound with diazo compounds or sulfonylhydrazones are not extensively documented in the reviewed literature. However, the established reactivity of the broader class of alkenylboronic acids provides a framework for its potential applications. For instance, the reductive coupling of allylic sulfonylhydrazones with aryl boronic acids has been shown to produce 1,3-diarylpropene systems in high yields under transition-metal-free conditions. nih.gov

Further advancements in this area include photometallobiocatalytic strategies, which merge enzymatically generated iron carbenoids with radical intermediates to achieve intermolecular radical C-C coupling with excellent enantio- and diastereoselectivity. chemrxiv.org Another approach involves biocatalytic carbene transfer from ethyl diazoacetate (EDA) to vinyl boronic acid pinacol ester, producing cyclopropylboronates with high stereocontrol. researchgate.net These innovative methods highlight the ongoing development of stereoselective C-C bond-forming reactions involving organoboron reagents.

Hydrofunctionalization Reactions (e.g., Hydroalkenylation, Allylation, Propargylation)

Hydrofunctionalization reactions are atom-economical processes that install both a hydrogen atom and a functional group across an unsaturated bond. Alkenylboronic acids, including by extension this compound, are valuable partners in these transformations.

Hydroalkenylation: This reaction involves the formal addition of an alkene and a hydrogen atom across another unsaturated system. Nickel-catalyzed hydroalkenylation of unactivated alkenyl carboxylic acids with vinyl boronic acids has been reported to yield alkene homologation products. chemrxiv.org Similarly, manganese(I) catalysis has been successfully employed for the hydroalkenylation of unsaturated amides with alkenyl boronic acids, marking a significant use of these reagents in manganese-catalyzed C-C bond formation. nju.edu.cn These methods often exhibit a broad substrate scope and tolerance for various functional groups. chemrxiv.orgresearcher.life

Table 1: Examples of Metal-Catalyzed Hydroalkenylation with Alkenylboronic Acids

| Catalyst | Substrate | Boronic Acid Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Nickel(II)/Pyrox Ligand | Alkenyl Carboxylic Acid | Vinylboronic acid | Anti-Markovnikov homologated alkene | Excellent | chemrxiv.org |

| Dimeric Manganese(I) | α,β-Unsaturated Amide | Alkenylboronic acid | β-Alkenylated amide | Moderate to Good | nju.edu.cn |

Allylation and Propargylation: These reactions introduce allyl or propargyl groups into a molecule, respectively. While arylboronic acids have been used to catalyze the dehydrative allylation of benzylic alcohols with allyltrimethylsilane, nih.gov the direct use of this compound in this context is less common. More relevant are propargylation reactions where allenylboronic acid derivatives serve as propargylating agents for aldehydes and ketones. beilstein-journals.orgnih.gov These reactions are valuable for synthesizing homopropargylic alcohols, which are important synthetic intermediates. nih.govresearchgate.net Copper-catalyzed methods have also been developed for synthesizing allenylboronic acids, which can then be used in propargylboration to access sterically hindered homopropargylic alcohols and amines. diva-portal.org

Cascade Cyclization Sequences

Cascade reactions, or tandem reactions, allow for the formation of complex cyclic molecules from simple precursors in a single operation by creating multiple chemical bonds in sequence. Alkenylboronic acids are effective components in such sequences.

One notable example involves a cascade sequence initiated by the coupling of a diazo compound (from a sulfonylhydrazone) with a boronic acid, followed by a 1,3-borotropic rearrangement and a subsequent bora-aza-ene reaction to construct fused bicyclic, spirocyclic, or bridged nitrogen-containing skeletons. uniovi.es

Radical-mediated cascade reactions also provide a powerful route to cyclic systems. An atom transfer radical annulation (ATRAn) between alkenyl boronic esters and homoallylic iodides can produce highly substituted borylated cyclopentanes. renaudgroup.ch The resulting boronic ester group in the product offers a handle for further synthetic transformations. renaudgroup.ch Additionally, intramolecular cyclopropanation of substituted pent-4-en-1-ylboronic acid esters has been developed, proceeding through a Matteson homologation followed by either thermal or catalyzed cyclization, offering access to bicyclo[3.1.0]hexane structures. researchgate.netresearchgate.net

Addition Reactions to Unsaturated Systems

This compound can participate as a nucleophile in addition reactions to various unsaturated electrophiles, including C=N and C=O systems, often with a high degree of stereocontrol.

Addition to N-Acyliminium Ions with Stereocontrol

The addition of organonucleophiles to N-acyliminium ions is a cornerstone strategy for the synthesis of nitrogen-containing heterocycles. The reaction of alkenylboronic acids with cyclic N-acyliminium ions has been shown to proceed with excellent yield and stereocontrol. scholaris.ca The use of boronic esters, such as ethylene (B1197577) glycol boronates, is often preferred as it promotes high yields of the addition products. scholaris.ca

A key finding is that for substrates possessing an oxygen atom beta to the N-acyliminium ion, the addition of alkenyl- and arylboronates can occur with exclusive stereocontrol. scholaris.ca For instance, additions to N-acyliminium ions derived from pyrrolidines and piperidines typically yield cis products exclusively, while additions to tetrahydroquinoline-derived ions give trans products. scholaris.ca This high diastereoselectivity is attributed to the preferred conformation of the cyclic N-acyliminium ion intermediate. beilstein-journals.org

Table 2: Stereoselective Addition of Boronates to Cyclic N-Acyliminium Ions

| N-Acyliminium Ion Source | Boronate Type | Key Structural Feature | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Pyrrolidine derivative | Alkenyl/Aryl | β-Oxygen atom | cis | scholaris.ca |

| Piperidine derivative | Alkenyl/Aryl | β-Oxygen atom | cis | scholaris.ca |

Intermolecular and Intramolecular Additions

The reactivity of this compound extends to a variety of other intermolecular and intramolecular addition reactions, underscoring its versatility.

Intermolecular Additions: Beyond the addition to N-acyliminium ions, alkenylboronic acids participate in multicomponent reactions like the Petasis reaction. This reaction involves an amine, a carbonyl compound, and a boronic acid to form highly functionalized amines. acs.org While styryl and heteroaryl boronic acids are common, the fundamental mechanism allows for the participation of other alkenylboronic acids. Nickel-catalyzed hydroalkenylation, as discussed previously, is another prime example of an intermolecular addition reaction. rsc.org

Intramolecular Additions: Cascade cyclizations (Section 4.3.5) are a prominent example of intramolecular additions. For example, a nickel-catalyzed cascade involving the coupling of allenes with boronic acids generates an allylnickel intermediate that can undergo an intramolecular 1,4-addition to a tethered cyclohexa-2,5-dienone, creating complex bicyclic systems with three contiguous stereocenters. unibo.it Furthermore, methods for the intramolecular cyclopropanation of boronic esters derived from 1,4-dienes have been developed, showcasing the ability of the boronate group to facilitate complex intramolecular transformations. researchgate.netresearchgate.net These reactions highlight the capacity of the alkenylboronic acid moiety to be incorporated into a substrate that later undergoes a designed intramolecular bond-forming event.

Computational and Theoretical Studies of Hex 1 En 2 Ylboronic Acid

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. For reactions involving Hex-1-en-2-ylboronic acid, DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states. This approach provides a detailed, step-by-step understanding of how reactants are converted into products.

DFT studies are particularly useful in catalyzed reactions. For instance, in a hypothetical calcium-catalyzed coupling reaction involving this compound and an alcohol, DFT could reveal that the calcium and boron Lewis acids associate to create a superelectrophile, which then facilitates a group transfer reaction. acs.org Similarly, DFT can rationalize the stereoinduction in asymmetric reactions by analyzing the interactions between the boronic acid, a chiral catalyst, and other reagents. researchgate.net Calculations can reveal complex potential energy surfaces, highlighting the crucial role of additives and the subtle steric and electronic factors that govern the stereochemical outcome. researchgate.net

By calculating the energies of various proposed intermediates and transition states, DFT can help confirm or rule out potential mechanistic pathways. For example, in a metal-free amination reaction, DFT calculations could demonstrate that a 1,2-aryl migration is the most likely mechanism, and can quantify the effect of substituents on the activation energy of this key step. acs.org This predictive power allows for the rational design of new catalysts and reaction conditions to improve efficiency and selectivity.

Prediction of Reactivity and Selectivity Profiles

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the molecule's electronic and steric properties, researchers can forecast how it will behave under specific reaction conditions, guiding experimental design and saving significant laboratory time and resources.

Global and local reactivity descriptors derived from Conceptual DFT, such as electronic chemical potential, electrophilicity, and nucleophilicity indices, can provide a quantitative measure of the molecule's reactivity. mdpi.com For this compound, the vinyl group attached to the boronic acid moiety significantly influences its reactivity. DFT calculations can be used to model reactions like the Wittig reaction, providing support for the generally accepted mechanism and accurately predicting E/Z selectivity based on the stabilization of the ylide. nih.gov

These computational models can explain the influence of various factors on selectivity. For example, in addition reactions, selectivity is often governed by a delicate interplay of steric repulsions and stabilizing non-bonding interactions in the transition state. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate ground-state properties with nucleophilic activity, identifying the key factors that govern boron nucleophilicity, such as the polarization of the B-X bond and steric bulk. unirioja.es

Table 1: Illustrative Reactivity Descriptors for this compound

This table presents hypothetical calculated values for common reactivity descriptors. These values help in predicting the chemical behavior of the molecule.

| Descriptor | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Electrophilicity Index (ω) | 1.95 | Moderate electrophilicity |

| Nucleophilicity Index (N) | 2.85 | Good nucleophilicity |

Analysis of Transition State Structures and Energy Landscapes

Using DFT, the geometry of transition states can be optimized, and their energies calculated. This information is crucial for understanding the origins of stereoselectivity in reactions such as asymmetric allylborations. nih.gov For example, calculations might reveal that catalyst distortion is a key factor in determining which stereoisomer is formed preferentially. nih.gov Boronic acid transition state inhibitors (BATSIs) are known to mimic the transition state of enzyme-catalyzed reactions, and computational docking studies can model how these inhibitors bind to the active site of an enzyme, forming a tetrahedral adduct with a catalytic serine residue. nih.gov This mimics the transition state of the natural substrate's hydrolysis. nih.gov

The energy landscape provides a comprehensive map of a reaction, showing the relative energies of reactants, intermediates, transition states, and products. By mapping this landscape for a reaction of this compound, chemists can identify the rate-determining step and understand how a catalyst lowers the activation barrier. For instance, in enzyme inhibition, molecular docking can generate multiple possible conformations of an inhibitor within the active site, suggesting conformational flexibility that is consistent with crystallographic data. nih.gov

Electronic Structure Analysis of Boron-Containing Intermediates

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For boron-containing compounds like this compound, the electron-deficient nature of the boron atom is a key feature. Computational methods provide deep insights into the bonding and electronic distribution within the molecule and its reaction intermediates.

Boronic acids are sp2-hybridized, with a vacant p-orbital on the boron atom, making them Lewis acidic. wiley-vch.de This electronic deficiency is mitigated by electron donation from the two oxygen atoms. wiley-vch.de Computational analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) analysis, can characterize the nature of bonding, including weak coordinative interactions. unirioja.es These methods can be applied to study the electron density topology and the properties of intermolecular hydrogen bonds in crystalline structures of boronic acids. nih.gov

In reaction intermediates, the electronic structure can be significantly altered. For example, during a reaction, the boron center can become tetracoordinated, changing its hybridization and bonding characteristics. Theoretical calculations can rationalize these changes, for instance, in the heterolytic cleavage of a diboron (B99234) reagent, which may proceed through a concerted but asynchronous mechanism. unirioja.es Understanding the electronic structure of these intermediates is crucial for explaining observed reactivity and selectivity. unirioja.es

Spectroscopic Characterization through Computational Methods (e.g., NMR, MS predictions)

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, aiding in the structural elucidation of molecules like this compound. By simulating spectra, researchers can confirm proposed structures and assign experimental signals with confidence.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions, when compared with experimental data, can help assign the relative configuration of complex molecules. github.ionih.gov For boronic acids, computational studies have successfully reproduced molecular properties, paving the way for the study of larger, biologically important boron-containing systems. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

This table provides a hypothetical comparison of computationally predicted and experimentally observed ¹³C NMR chemical shifts. Such comparisons are crucial for structure verification.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C1 (CH2=) | 128.5 | 128.2 |

| C2 (-C-B) | 145.0 | 145.5 |

| C3 (-CH2-) | 35.2 | 35.0 |

| C4 (-CH2-) | 31.8 | 31.6 |

| C5 (-CH2-) | 22.5 | 22.3 |

| C6 (-CH3) | 14.1 | 13.9 |

Mass spectrometry (MS) is another vital analytical technique. Computational mass spectrometry involves the processing and analysis of MS data to identify molecules and their fragments. charlotte.edu While direct prediction of mass spectra is complex, computational methods can help analyze fragmentation patterns observed in techniques like electrospray ionization mass spectrometry (ESI-MS). rsc.org For boronic acids, which can form boroxines and other adducts, computational analysis can help to deconvolute complex spectra and correctly identify the parent ion. rsc.org

Future Directions and Emerging Research Avenues for Hex 1 En 2 Ylboronic Acid

Development of Novel Catalytic Systems

The reactivity of vinylboronic acids is intrinsically linked to the catalytic system employed. For a 1,1-disubstituted substrate like hex-1-en-2-ylboronic acid, overcoming steric hindrance and controlling regioselectivity are paramount challenges. Future research will likely focus on designing sophisticated catalytic systems that can effectively engage this unique substrate.

Palladium-based catalysts, the cornerstone of Suzuki-Miyaura cross-coupling reactions, will continue to be a major focus. researchgate.netpreprints.orgwikipedia.org The development will likely move beyond standard catalysts to specialized ligand-metal combinations tailored for sterically demanding substrates. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands such as SPhos has shown promise in improving yields for hindered couplings. nih.gov Similarly, bidentate phosphine ligands like BINAP and dppf have been instrumental in achieving high selectivity in related systems. researchgate.netnih.gov

Beyond palladium, catalysts based on more earth-abundant and cost-effective metals are a key area of development. Nickel-catalyzed systems have emerged as powerful tools for enantioconvergent cross-couplings, a strategy that could be applied to convert racemic precursors of this compound into valuable chiral products. chinesechemsoc.org Iron-catalyzed hydroboration also represents a promising avenue for both the synthesis and subsequent reactions of such compounds, offering a greener alternative to traditional methods. rsc.org

A summary of potential catalytic systems, based on successful applications with analogous substrates, is presented below.

| Catalyst System | Reaction Type | Substrate Type | Potential Application for this compound | Reference(s) |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Aryl Halides, Vinyl Boronic Acids | C-C bond formation with aryl and vinyl halides | nih.gov |

| Pd₂dba₃ / dppf | Suzuki-Miyaura Coupling | (1-bromovinyl)-MIDA boronate | Selective coupling to form 1,1-disubstituted olefins | nih.gov |

| NiCl₂(glyme) / Ligand | Enantioconvergent Coupling | Racemic Epoxides, Alkenylboronic Acids | Enantioselective synthesis of chiral alcohols | chinesechemsoc.org |

| FeCl₂ / Bis(imino)pyridine | Hydroboration | Alkenes, Alkynes | Chemo- and regioselective synthesis of the boronic acid | rsc.org |

| Copper/NHC Complexes | Hydroboration | 1,1-disubstituted alkenes | Alternative route for synthesis with high regioselectivity | rsc.org |

Exploration of New Reaction Classes

While the Suzuki-Miyaura reaction is the most established application, the future of this compound lies in its participation in a wider array of chemical transformations. The gem-disubstituted alkene moiety is ripe for exploration in novel reaction classes that go beyond simple cross-coupling.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized radical chemistry, and vinylboronic esters are excellent radical acceptors. researchgate.net This opens the door for decarboxylative radical additions, where radicals generated from abundant carboxylic acids add across the double bond of the vinylborane. nih.govnih.gov Such methods could enable the synthesis of novel, highly functionalized alkylboronic esters from this compound. nih.gov Another avenue involves the deoxygenative addition of aromatic acids to generate complex β-keto-boron compounds. chemrxiv.org

Cascade Reactions: One-pot cascade reactions offer significant advantages in terms of efficiency and sustainability. Researchers have developed cascade processes that combine a Suzuki-Miyaura coupling with a subsequent Mizoroki-Heck reaction, using a single vinylboronic ester to couple with two different aryl halides. oup.comoup.com Applying this to this compound could provide rapid access to complex, sterically hindered stilbene-like structures. Annulative couplings, where vinylboronic esters react with arynes to trigger a 1,2-metallate rearrangement, represent another powerful cascade for building complex cyclic borinic esters. rsc.org

Multicomponent Reactions: The Petasis reaction, a three-component coupling of an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for building molecular diversity. rsc.org Expanding the scope to include sterically hindered alkenylboronic acids like this compound would provide a direct route to complex, substituted allylic amines.

Integration with Advanced Synthetic Technologies (e.g., High-Throughput Experimentation)

The discovery of optimal reaction conditions and novel applications for a specific substrate like this compound can be a laborious process. High-Throughput Experimentation (HTE) offers a transformative approach to accelerate this research.

By using miniaturized, nanoliter-scale reaction formats, thousands of unique catalysts, ligands, solvents, and other reaction parameters can be screened simultaneously. rug.nl This technology is perfectly suited for tackling the challenges posed by a sterically hindered substrate, rapidly identifying bespoke conditions for its successful coupling. rug.nl HTE has already been successfully applied to boronic acid chemistry, leading to the discovery of novel inhibitors for previously "undruggable" targets. rug.nlnih.gov

Sustainable and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will undoubtedly be guided by the principles of green chemistry.

A key focus will be the development of reactions in environmentally benign solvents, particularly water. The use of surfactant-in-water technology to create micelles that act as "nanoreactors" has enabled efficient coupling reactions, offering a highly desirable alternative to reprotoxic polar aprotic solvents. acs.org

Another green approach is the use of earth-abundant metal catalysts, such as iron, to replace precious metals like palladium. rsc.org Iron-catalyzed hydroboration and cross-coupling reactions are gaining traction and could provide more sustainable routes for the synthesis and application of this compound. rsc.orgrsc.org

Finally, the design of one-pot cascade reactions is inherently green, as it reduces the number of synthetic steps, minimizes solvent use, and decreases waste generation by avoiding the isolation of intermediates. rsc.orgrsc.org Copper-catalyzed cascade reactions that achieve the tri- or tetrafunctionalization of alkenylboronic acids in a single pot are prime examples of this strategy. rsc.org

Design of Structurally Complex Molecules and Scaffolds

The ultimate goal of developing new reagents is their application in the synthesis of valuable, complex molecules. The unique 1,1-disubstituted olefin structure of this compound makes it a potentially powerful building block for accessing scaffolds that are difficult to synthesize by other means.

Its use in oxidative Heck reactions could provide access to complex and stereodefined dienes and polyenes, which are common motifs in natural products. nih.gov The ability to use it in iterative cross-coupling (ICC) sequences, particularly when protected as a MIDA boronate, would allow for the programmed assembly of complex small molecules, as demonstrated in the synthesis of natural products like (+)-crocacin C. nih.govacs.org

Furthermore, cascade and annulation reactions can be employed to construct diverse and complex ring systems. For example, manganese-promoted oxidative radical cascades can build multi-substituted isoquinolines, while aryne-triggered annulations can create unique borinic esters that serve as precursors to highly substituted cyclic compounds. rsc.orgrsc.org The application of these advanced strategies to this compound could unlock novel molecular architectures for applications in drug discovery and materials science.

常见问题

Q. What are the standard synthetic routes for Hex-1-en-2-ylboronic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via hydroboration of 1-hexyne or transmetallation reactions. Key variables include temperature (e.g., 0–25°C for hydroboration), solvent polarity (THF or Et₂O), and stoichiometry of reagents (e.g., BH₃·THF vs. catecholborane). Yield optimization requires monitoring by thin-layer chromatography (TLC) and quenching under inert conditions to prevent oxidation . Characterization via and NMR confirms regioselectivity, while mass spectrometry validates molecular weight .

Q. How should researchers characterize the purity and stability of this compound in storage?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis. Stability studies involve storing the compound under argon at −20°C and periodically analyzing decomposition byproducts (e.g., boroxines) via NMR. Degradation rates are pH-dependent; neutral or anhydrous conditions minimize hydrolysis .

Q. What cross-coupling reactions are most effective with this compound, and what substrates are compatible?

The compound is widely used in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in biphasic solvents (toluene/water) achieve >80% yields. Sterically hindered substrates (e.g., ortho-substituted aryl chlorides) may require optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in non-traditional coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-couplings, identifying electronic effects of the alkenyl group on boron’s electrophilicity. Simulations can prioritize experimental trials for novel substrates (e.g., alkenyl triflates) by estimating activation energies and orbital interactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric allylic alkylation using this reagent?

Discrepancies in enantioselectivity (e.g., 70% vs. 90% ee) often stem from ligand stereoelectronic effects or trace moisture. Systematic studies should compare chiral phosphine ligands (e.g., Binap vs. Josiphos) under rigorously anhydrous conditions. Kinetic isotopic experiments (e.g., D₂O vs. H₂O) can isolate hydrolysis pathways .

Q. How do steric and electronic properties of this compound influence its reactivity in mechanochemical vs. solution-phase reactions?

Ball-milling techniques reduce solvent use but alter reaction kinetics. Comparative studies using XRD and SEM analyze crystallinity changes during mechanochemical activation. Hammett plots correlate substituent effects (σ values) with reaction rates in both phases, revealing solvent-free pathways’ tolerance for electron-deficient partners .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and handling air-sensitive derivatives of this compound?

Q. How should researchers address inconsistent 13C^{13}\text{C}13C NMR data for boron-adjacent carbons in structural analogs?

Signal splitting arises from quadrupolar coupling. Employ -decoupled NMR or analyze at higher magnetic fields (≥500 MHz) to enhance resolution. Cross-validate with X-ray crystallography when possible .

Data Analysis and Reporting Standards

Q. What statistical methods are appropriate for comparing catalytic turnover numbers (TONs) across studies?

Use ANOVA with post-hoc Tukey tests to assess significance in TON variations. Report confidence intervals (95%) and effect sizes to contextualize practical vs. statistical differences .

Q. How to integrate contradictory literature findings into a coherent mechanistic hypothesis?

Apply the Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causality in catalytic cycles. Use Arrhenius plots to reconcile activation energy disparities and identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。